(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol
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Overview
Description
(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol is a complex organic compound belonging to the class of heterocyclic compounds It features a cyclopenta[d]pyridazine core with two phenyl groups and two hydroxymethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic reagents suggest that scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction can lead to the formation of cyclopentane derivatives.
Scientific Research Applications
(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A structurally related compound with similar biological activities.
Cyclopenta[b]pyridines: These compounds share the cyclopenta[b]pyridine core and exhibit a wide range of biological activities.
Uniqueness
(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
839712-77-5 |
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Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1,4-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazin-7-yl]methanol |
InChI |
InChI=1S/C21H20N2O2/c24-12-16-11-17(13-25)19-18(16)20(14-7-3-1-4-8-14)22-23-21(19)15-9-5-2-6-10-15/h1-10,16-17,24-25H,11-13H2 |
InChI Key |
WYHCSDSXBCBQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C1CO)C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
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